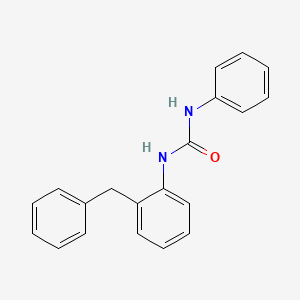

N-(2-benzylphenyl)-N'-phenylurea

Description

N-(2-Benzylphenyl)-N'-phenylurea is a synthetic phenylurea derivative characterized by a benzyl group substituted at the ortho position of one phenyl ring and a phenyl group attached to the adjacent urea nitrogen. The benzyl substituent may influence its lipophilicity, receptor binding, and metabolic stability compared to other derivatives.

Properties

CAS No. |

853318-55-5 |

|---|---|

Molecular Formula |

C20H18N2O |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

1-(2-benzylphenyl)-3-phenylurea |

InChI |

InChI=1S/C20H18N2O/c23-20(21-18-12-5-2-6-13-18)22-19-14-8-7-11-17(19)15-16-9-3-1-4-10-16/h1-14H,15H2,(H2,21,22,23) |

InChI Key |

AZHXYJHZBKPSMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Optimization Parameters

Table 1: Direct Condensation Performance

| Amine | Isocyanate | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 2-Benzylaniline | Phenyl isocyanate | Toluene | 80 | 20 | 78 | 95 |

| 2-Benzylaniline | Phenyl isocyanate | Acetonitrile | 75 | 24 | 82 | 97 |

Key Advantage : Simplicity and high atom economy.

Limitation : Phenyl isocyanate’s toxicity necessitates stringent safety protocols.

Hydrolysis of N-Benzoyl-N′-Phenylthiourea

An alternative route involves hydrolyzing N-benzoyl-N′-phenylthiourea, a method historically used for benzoylurea insecticides.

Synthesis Steps

Critical Analysis

Table 2: Hydrolysis Method Comparison

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| N-Benzoylthiourea | HCl/H₂O₂ (1:2) | Reflux, 6 h | 68 |

| N-Benzoylthiourea | H₂SO₄/H₂O₂ | 90°C, 4 h | 72 |

Advantage : Avoids handling volatile isocyanates.

Drawback : Multi-step process increases time and cost.

Multi-Step Synthesis via Halogenation and Reduction

Patented methods for analogous pyridylphenylureas suggest adaptable strategies.

Protocol Overview

Adaptability to Target Compound

Table 3: Halogenation-Reduction Efficiency

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 110 | 3 | 85 |

| Halogenation | POCl₃ | 80 | 2 | 84 |

| Reduction | Fe powder/HCl | 70 | 5 | 89 |

| Condensation | Phenyl isocyanate | 90 | 20 | 78 |

Strength : Scalable for industrial production.

Challenge : Requires handling corrosive reagents and inert atmospheres.

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase syntheses.

Water-Mediated Urea Formation

Microwave-Assisted Synthesis

Table 4: Eco-Friendly Methods

| Method | Solvent | Energy Source | Yield (%) |

|---|---|---|---|

| Aqueous-phase | Water | Conventional | 75 |

| Microwave | Solvent-free | Microwave | 88 |

Benefit : Reduced environmental footprint.

Trade-off : Specialized equipment needed for microwave synthesis.

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Scalability | Cost | Safety | Yield (%) |

|---|---|---|---|---|

| Direct Condensation | High | Low | Moderate | 78–82 |

| Hydrolysis | Moderate | High | High | 65–72 |

| Multi-Step | Industrial | High | Low | 70–78 |

| Green Chemistry | Lab-scale | Moderate | High | 70–88 |

Purity Challenges

Reaction Optimization Strategies

Catalyst Screening

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-N’-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of corresponding benzyl alcohols or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Agricultural Use

N-(2-benzylphenyl)-N'-phenylurea derivatives are primarily utilized as insect growth regulators (IGRs). They inhibit chitin biosynthesis in insects, disrupting molting and development processes. This class of compounds has been effectively used in pest control due to their selective toxicity to target species while being less harmful to vertebrates .

Key Agricultural Applications:

- Insecticides: Compounds like lufenuron and diflubenzuron are derived from this structure and are widely used in agricultural pest management .

- Chitin Synthesis Inhibition: The ability to disrupt the chitin formation process makes these compounds valuable in controlling insect populations .

Medicinal Chemistry

In the realm of medicinal chemistry, N-(2-benzylphenyl)-N'-phenylurea has shown promise as a potential antitumor agent. Its structural features allow it to interact with biological targets effectively, leading to significant biological activities including antimicrobial properties .

Key Medicinal Applications:

- Antitumor Activity: Research has indicated that derivatives of this compound possess significant anticancer properties, making them candidates for drug development .

- Enzyme Inhibition: The compound's mechanism involves forming hydrogen bonds with target enzymes, potentially leading to the inhibition of their activity .

Case Study 1: Insect Growth Regulation

A study demonstrated that N-(2-benzylphenyl)-N'-phenylurea effectively inhibited the growth of certain pest species by disrupting their chitin synthesis. This was evidenced by reduced survival rates and developmental abnormalities in treated populations compared to controls .

Case Study 2: Antitumor Potential

Research exploring the structure-activity relationship of N-benzyl derivatives revealed that modifications in the urea structure significantly enhanced their cytotoxic effects against various cancer cell lines. This finding supports further investigation into optimizing these compounds for therapeutic use .

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-N’-phenylurea involves its ability to form hydrogen bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific molecular structures. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in various biological processes .

Comparison with Similar Compounds

Key Observations :

- CPPU is the most studied analog, with 100–1000× stronger cytokinin activity than adenine-based cytokinins in plants . It enhances fruit size in kiwifruit, grapes, and apples by stimulating cell division . However, high concentrations (>20 mg/L) accelerate cellular degradation in stored kiwifruit, reducing shelf life .

- TDZ outperforms CPPU in cytokinin receptor activation (AHK3/AHK4) and senescence delay but is less effective in CKX inhibition .

Critical Analysis of Contradictory Findings

- CPPU's Dual Role : While low-dose CPPU (5–10 mg/L) improves fruit size, higher doses (>20 mg/L) degrade cell walls and mitochondria in kiwifruit, shortening storage life . This underscores the need for concentration optimization in agricultural use.

- Cytokinin vs. Antisenescent Activity : TDZ strongly activates cytokinin receptors but weakly inhibits CKX, whereas CPPU shows the opposite trend . This divergence highlights structure-activity trade-offs.

Q & A

Q. What are the optimal synthetic routes for N-(2-benzylphenyl)-N'-phenylurea, and how can reaction conditions be optimized?

The synthesis of arylurea derivatives like N-(2-benzylphenyl)-N'-phenylurea often employs the Schotten-Baumann reaction , where an amine reacts with a benzoyl chloride derivative under basic conditions . For example, N-(2-chlorobenzoyl)-N'-phenylurea was synthesized via this method, yielding 80.47% with purification via thin-layer chromatography (TLC) in three solvent systems . Optimization involves:

Q. What analytical techniques are critical for confirming the structure and purity of N-(2-benzylphenyl)-N'-phenylurea?

Structural validation requires a multi-technique approach:

Q. How can researchers assess the compound’s preliminary biological activity?

Initial screening uses in vitro assays :

- Anticancer activity : MTT assays on cell lines (e.g., HeLa) measure IC50 values, as done for N-(2-chlorobenzoyl)-N'-phenylurea (IC50 = 12.5 µM) .

- Antimicrobial testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against pathogens like E. coli or C. albicans .

- Cytokinin activity : Plant bioassays (e.g., wheat coleoptile elongation) evaluate growth regulation, inspired by CPPU (a urea-based cytokinin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

SAR studies compare N-(2-benzylphenyl)-N'-phenylurea with analogs:

- Substituent effects : Replacing the benzyl group with halogens (e.g., Cl) enhances antifungal activity but reduces solubility .

- Urea backbone modifications : Thiourea derivatives (e.g., N-(2-benzylphenyl)-N'-phenylthiourea) may improve receptor binding affinity .

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) predict bioactivity based on electronic (logP) and steric parameters .

Q. What molecular mechanisms underlie the compound’s anticancer effects, and how can they be validated?

Mechanistic studies involve:

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) detects programmed cell death in treated cancer cells .

- Pathway analysis : RNA-seq identifies differentially expressed genes (e.g., VviRRs in grape cells treated with CPPU) .

- Target identification : Docking simulations (e.g., Autodock Vina) predict binding to kinases like Akt, linked to cell cycle arrest via Akt/GSK-3β/c-Myc signaling .

Q. How do stability and degradation kinetics impact formulation development?

Stability studies under varied conditions:

- pH dependence : Urea derivatives degrade rapidly in acidic environments (pH < 3), requiring enteric coatings .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, guiding storage at 4°C .

- Photodegradation : UV-Vis spectroscopy monitors light-induced breakdown, mitigated by opaque packaging .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., fixed cell density in MTT assays) to improve reproducibility .

- Impurity effects : High-resolution LC-MS detects trace byproducts (e.g., hydrolyzed ureas) that may skew results .

- Species-specific responses : Cross-test in multiple models (e.g., human vs. murine cell lines) .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Urea Derivatives

Q. Table 2. Key Spectral Signatures

| Technique | Key Peaks | Interpretation |

|---|---|---|

| 1H-NMR | δ 7.2–7.8 (m, aromatic H) | Benzyl/phenyl groups |

| IR | 1675 cm⁻¹ (C=O stretch) | Urea carbonyl |

| MS (ESI+) | m/z 316.1 [M+H]+ | Molecular ion confirmed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.